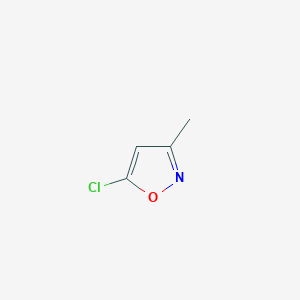

5-chloro-3-methyl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYWQVCSFFZMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314938-49-2 | |

| Record name | 5-chloro-3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Supply of 3-(Chloromethyl)-5-methylisoxazole: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Strategic Sourcing and Application of CAS 35166-37-1

Introduction: Clarifying the Isomeric Landscape

In the realm of heterocyclic chemistry, precision in nomenclature is paramount. The Chemical Abstracts Service (CAS) number 35166-37-1 is unequivocally assigned to 3-(Chloromethyl)-5-methylisoxazole . It is crucial for researchers to note that this is a distinct isomer from 5-chloro-3-methylisoxazole. This guide will focus on the technical details pertaining to 3-(Chloromethyl)-5-methylisoxazole, providing a comprehensive overview of its synthesis, properties, applications, and procurement. A brief comparison with its isomer, 5-(chloromethyl)-3-methylisoxazole (CAS 40340-41-8), will also be presented to aid in compound selection and sourcing. The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile applications in developing a wide array of therapeutic agents.[1][2][3] Derivatives of isoxazole are integral to pharmaceuticals ranging from anti-inflammatory and neuroprotective drugs to antibacterial and antifungal agents.[1][3][4]

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of 3-(Chloromethyl)-5-methylisoxazole is essential for its effective use in synthesis and drug design. The following table summarizes a combination of experimental and predicted data for this compound, alongside its isomer for comparative analysis.

| Property | 3-(Chloromethyl)-5-methylisoxazole (CAS 35166-37-1) | 5-(Chloromethyl)-3-methylisoxazole (CAS 40340-41-8) |

| Molecular Formula | C₅H₆ClNO | C₅H₆ClNO |

| Molecular Weight | 131.56 g/mol | 131.56 g/mol |

| Appearance | Brown liquid | Liquid |

| Boiling Point | 93 °C[5][6] | 211.6 °C at 760 mmHg[7] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted)[5][6] | 1.202 g/cm³[7] |

| Refractive Index | 1.482[8] | 1.482[7] |

| Flash Point | 83.9 °C[8] | 81.8 °C[7] |

| pKa | -3.39 ± 0.12 (Predicted)[5][6] | -2.14 ± 0.10 (Predicted)[7] |

| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon)[5][6] | 2-8 °C[7] |

Synthesis of 3-(Chloromethyl)-5-methylisoxazole: A Proposed Pathway

While a specific, detailed, and publicly available synthesis protocol for 3-(Chloromethyl)-5-methylisoxazole is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established isoxazole synthesis methodologies. A common and effective method for constructing the isoxazole ring is through the [3+2] cycloaddition of a nitrile oxide with an alkyne.

A potential synthetic pathway for 3-(Chloromethyl)-5-methylisoxazole could involve the reaction of chloroacetonitrile oxide with propyne. The chloroacetonitrile oxide can be generated in situ from chloroaldoxime.

Proposed Experimental Protocol:

-

Preparation of Chloroaldoxime: Glyoxylic acid is reacted with hydroxylamine to form glyoxylic acid oxime. Subsequent chlorination, for instance with N-chlorosuccinimide (NCS), would yield chloroaldoxime.

-

In situ Generation of Chloroacetonitrile Oxide and Cycloaddition: The chloroaldoxime is treated with a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane or THF) to generate chloroacetonitrile oxide in situ.

-

Reaction with Propyne: Propyne gas is then bubbled through the solution, or a solution of propyne in the same solvent is added. The [3+2] cycloaddition reaction proceeds to form the 3-(chloromethyl)-5-methylisoxazole ring.

-

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove the base and any water-soluble byproducts. The crude product is then purified by column chromatography on silica gel to yield the pure 3-(Chloromethyl)-5-methylisoxazole.

This proposed pathway is illustrative and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Caption: Proposed synthesis pathway for 3-(Chloromethyl)-5-methylisoxazole.

Applications in Drug Discovery and Organic Synthesis

The utility of 3-(Chloromethyl)-5-methylisoxazole in research and development stems from the reactive nature of its chloromethyl group, which serves as a versatile handle for introducing the 5-methylisoxazole moiety into larger molecules. This makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.

The isoxazole ring is a bioisostere for various functional groups, and its incorporation can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 3,5-disubstituted isoxazole core is a common feature in a number of biologically active compounds.

While specific examples of commercial drugs derived directly from 3-(Chloromethyl)-5-methylisoxazole are not prominently reported, its structural motif is present in numerous compounds investigated for a range of biological activities, including:

-

Antimicrobial Agents: The isoxazole ring is a key component of several antibacterial and antifungal drugs.[4]

-

Anti-inflammatory and Analgesic Agents: Isoxazole derivatives have been explored for their potential to inhibit inflammatory pathways.

-

Anticancer Agents: The isoxazole nucleus has been incorporated into novel compounds with antitumor properties.[2]

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used as an intermediate in the synthesis of novel herbicides and fungicides.[3]

The chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups, thereby enabling the generation of diverse chemical libraries for high-throughput screening.

Caption: Application workflow of 3-(Chloromethyl)-5-methylisoxazole.

Quality Control and Analytical Methods

Ensuring the purity and identity of 3-(Chloromethyl)-5-methylisoxazole is critical for its successful application in research and synthesis. A robust quality control workflow should be in place, employing a combination of chromatographic and spectroscopic techniques.

Recommended Analytical Workflow:

-

Identity Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the connectivity of the atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for further structural elucidation.

-

-

Purity Assessment:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the purity of the compound and for identifying and quantifying any impurities.

-

Elemental Analysis: Confirms the elemental composition of the compound.

-

Exemplar HPLC Method (Hypothetical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

This method would need to be validated for linearity, accuracy, precision, and robustness.

Safety, Handling, and Storage

3-(Chloromethyl)-5-methylisoxazole is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Summary:

-

Health Hazards: Harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[5]

-

Physical Hazards: Combustible liquid.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5][6]

Reputable Suppliers of 3-(Chloromethyl)-5-methylisoxazole (CAS 35166-37-1)

A reliable supply chain is crucial for uninterrupted research and development. The following companies are listed as suppliers of 3-(Chloromethyl)-5-methylisoxazole:

-

A.J Chemicals[6]

-

ATK CHEMICAL COMPANY LIMITED[6]

-

CONIER CHEM AND PHARMA LIMITED[6]

-

Dayang Chem (Hangzhou) Co.,Ltd.[6]

-

AK Scientific[5]

-

Matrix Scientific[5]

-

SynQuest Laboratories[5]

-

TRC (Toronto Research Chemicals)[5]

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

3-(Chloromethyl)-5-methylisoxazole is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. A clear understanding of its chemical properties, a well-defined synthetic strategy, and robust analytical methods for quality control are essential for its effective utilization. By adhering to strict safety protocols and sourcing from reputable suppliers, researchers can confidently incorporate this important intermediate into their drug discovery and development programs.

References

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents. (n.d.).

-

Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

-

Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem. (n.d.). Retrieved February 8, 2024, from [Link]

-

Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines - RSC Publishing. (n.d.). Retrieved February 8, 2024, from [Link]

-

5-(Chloromethyl)-3-methylisoxazole - MySkinRecipes. (n.d.). Retrieved February 8, 2024, from [Link]

-

Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (n.d.). Retrieved February 8, 2024, from [Link]

-

3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

-

5-Methylisoxazole-3-carbonyl chloride | C5H4ClNO2 | CID 2736894 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

-

III Analytical Methods. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-(Chloromethyl)-3-methylisoxazole [stage0.myskinrecipes.com]

- 5. 3-(Chloromethyl)-5-methylisoxazole | 35166-37-1 [amp.chemicalbook.com]

- 6. 3-(Chloromethyl)-5-methylisoxazole | 35166-37-1 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. echemi.com [echemi.com]

Methodological & Application

protocol for lithiation and functionalization of 5-chloroisoxazole

Application Note: Protocol for Lithiation and Functionalization of 5-Chloroisoxazoles

Executive Summary

This guide details the protocol for the regioselective lithiation and subsequent functionalization of 5-chloroisoxazoles . While isoxazoles are versatile pharmacophores, their sensitivity to base-induced ring fragmentation poses a significant synthetic challenge. This protocol leverages the 5-chloro substituent not only as a functional handle for later stages but as a stabilizing group that directs lithiation to the C4 position .

Key Technical Insight: For 3-substituted-5-chloroisoxazoles , treatment with n-butyllithium (n-BuLi) at -78 °C results in exclusive lithiation at the C4 position , generating a stable 4-lithio species. This intermediate can be trapped with diverse electrophiles (aldehydes, halogens, CO₂) to yield fully substituted isoxazoles.

Critical Warning (Substrate Scope): This protocol is optimized for 3-substituted derivatives (e.g., 3-phenyl, 3-methyl).

-

Caution: If the C3 position is unsubstituted (H-3), base treatment typically triggers rapid deprotonation at C3 followed by ring opening (fragmentation to nitriles). For 3-unsubstituted substrates, this lithiation protocol is not recommended without specialized blocking strategies.

Mechanistic Principles & Regioselectivity

The success of this reaction relies on the interplay between the inductive effects of the ring heteroatoms and the chlorine substituent.

-

Acidity Profile: In the isoxazole ring, the protons are acidic due to the electron-withdrawing nature of the O-N bond.

-

Directing Effect: The chlorine atom at C5 exerts a strong inductive effect (-I), increasing the acidity of the adjacent H-4 proton.

-

Stability: Unlike the C3-lithio species (which is prone to ring cleavage), the 4-lithio-5-chloroisoxazole species is relatively stable at cryogenic temperatures, allowing for effective trapping.

Reaction Scheme

Figure 1: Mechanistic pathway for the C4-lithiation of 5-chloroisoxazole derivatives.

Experimental Protocol

Reagents & Equipment:

-

Substrate: 3-Phenyl-5-chloroisoxazole (or analogous 3-substituted derivative).[1]

-

Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use).

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone or from a solvent system).

-

Atmosphere: Dry Nitrogen (N₂) or Argon (Ar).

-

Vessel: Flame-dried round-bottom flask with magnetic stir bar and rubber septum.

Step-by-Step Procedure

-

Setup:

-

Flame-dry a 50 mL round-bottom flask and cool under a stream of dry N₂.

-

Add 3-substituted-5-chloroisoxazole (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (concentration ~0.2 M, e.g., 25 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Add n-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.

-

Observation: The solution may change color (often yellow or orange), indicating the formation of the lithiated species.

-

Stir at -78 °C for 30–45 minutes . Do not allow the temperature to rise, as this may promote decomposition or scrambling.

-

-

Electrophile Trapping:

-

Add the Electrophile (1.2–1.5 equiv) dissolved in a minimum amount of dry THF (if solid) or neat (if liquid).

-

For Carboxylation: Bubble dry CO₂ gas through the solution for 20 minutes.

-

For Alkylation/Halogenation: Add MeI, I₂, or aldehydes dropwise.

-

-

Stir at -78 °C for 1 hour.

-

-

Warming & Quench:

-

Remove the cooling bath and allow the reaction to warm to 0 °C slowly (over ~1 hour).

-

Quench with saturated aqueous NH₄Cl (10 mL).

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

-

Scope & Functionalization Data

The following table summarizes typical yields obtained using this protocol for 3-phenyl-5-chloroisoxazole.

| Electrophile (E⁺) | Product Structure (C4-Substituent) | Typical Yield (%) | Notes |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | 80% | Acidify aqueous layer to pH 2 during workup to isolate. |

| Methyl Iodide (MeI) | Methyl (-CH₃) | 74% | Requires excess MeI; reaction is fast. |

| Iodine (I₂) | Iodide (-I) | 73% | Adds a handle for Suzuki/Sonogashira coupling. |

| Benzaldehyde (PhCHO) | Alcohol (-CH(OH)Ph) | 65-75% | Diastereomers may form if chiral centers exist. |

| DMF | Aldehyde (-CHO) | 60-70% | Hydrolyze the intermediate amino-alkoxide carefully. |

Secondary Functionalization (The "Chlorine Handle")

Once the C4 position is functionalized, the C5-Chlorine atom serves as a valuable leaving group for further diversification via Nucleophilic Aromatic Substitution (S_NAr).

-

Amination: Reaction with secondary amines (e.g., morpholine, piperidine) in refluxing ethanol or DMF.

-

Alkoxylation: Reaction with NaOMe/MeOH to form 5-methoxyisoxazoles.

Workflow Diagram:

Figure 2: Two-stage functionalization workflow: Lithiation followed by S_NAr.

Expert Tips & Troubleshooting

-

Temperature Control is Paramount: Do not allow the lithiation temperature to exceed -60 °C before adding the electrophile. Higher temperatures can lead to ring fragmentation (O-N bond cleavage) or "dance" mechanisms where the lithium scrambles.

-

Dryness: Isoxazolyllithiums are extremely moisture-sensitive. Ensure THF is freshly distilled or from a high-quality solvent purification system (SPS).

-

The "3-H" Problem: If you must use 5-chloroisoxazole (with H at C3), switch to LDA (Lithium Diisopropylamide) instead of n-BuLi and operate at -100 °C . n-BuLi is nucleophilic enough to attack the C3 position or ring atoms directly in the absence of steric protection.

-

Quenching: For aldehyde syntheses (using DMF), ensure the acidic quench is sufficient to hydrolyze the hemiaminal intermediate but not strong enough to degrade the isoxazole ring.

References

-

Micetich, R. G.; Chin, C. G. "Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles." Canadian Journal of Chemistry, 1970 , 48(8), 1371–1376. Link

- Gainer, J.; Howarth, G. A.; Hoyle, W.; Roberts, S. M. "Synthesis of some 4-substituted isoxazoles." Journal of Chemical Research, 1976, (S), 12.

-

Shigenobu, M.; Takenaka, K.; Sasai, H. "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position." Angewandte Chemie International Edition, 2015 , 54(33), 9572–9576. Link (Context on isoxazole C-H activation).

- Speranza, G. "Isoxazoles." in Comprehensive Heterocyclic Chemistry III, Elsevier, 2008.

Sources

Troubleshooting & Optimization

optimizing reaction temperature for 5-chloroisoxazole amination

Technical Support Center: 5-Chloroisoxazole Amination Optimization

Executive Summary & Mechanistic Insight

The amination of 5-chloroisoxazole is not a simple Nucleophilic Aromatic Substitution (SNAr).[1] It is a bifurcation point between two competing mechanistic pathways determined largely by temperature , catalyst presence , and nucleophile strength .[1]

As researchers, you face a critical decision:

-

Pathway A (Retention): Direct displacement of chloride to form 5-aminoisoxazoles .[1] This is the typical target for drug scaffolds.

-

Pathway B (Rearrangement): Ring contraction to 2H-azirine-2-carbonyl chlorides (often Fe(II) or thermally catalyzed), which subsequently react to form acyclic amides or esters.[1]

Critical Warning: 5-chloroisoxazoles are thermally labile.[1] Excessive heat (>100°C) or the presence of ferrous impurities can trigger the Kemp elimination-like ring cleavage or isomerization to azirines, destroying your core scaffold.[1]

Decision Matrix: Selecting the Right Protocol

Before heating your reaction, determine your pathway based on the amine type.

Figure 1: Decision tree for selecting reaction conditions based on amine nucleophilicity.

Troubleshooting Guide (Q&A)

Q1: I am observing low conversion with aniline derivatives, even at reflux. Should I increase the temperature?

Diagnosis: Do NOT increase temperature blindly. Anilines are weak nucleophiles. 5-chloroisoxazole is moderately activated, but not enough to react with anilines via standard SNAr before thermal degradation occurs.[1] Solution: Switch to Buchwald-Hartwig Cross-Coupling .

-

Why: Palladium catalysis lowers the activation energy, allowing the C-N bond formation to occur below the thermal threshold of isoxazole ring opening.

-

Protocol: Use Pd(OAc)₂ (2-5 mol%), Xantphos (or BINAP), and Cs₂CO₃ in Toluene or Dioxane at 80-100°C.[1]

Q2: My LC-MS shows a mass corresponding to the product, but the NMR indicates an acyclic amide structure. What happened?

Diagnosis: You triggered the Isoxazole-Azirine Isomerization .[1] Root Cause: This is often caused by trace iron contamination (Fe²⁺) or excessive local heating.[1] The 5-chloroisoxazole isomerizes to a reactive 2H-azirine-2-carbonyl chloride, which then reacts with your amine to form an open-chain amide (isobaric with your target).[1] Corrective Action:

-

Check Reagents: Ensure your solvent and base are free of metal salts. Use HPLC-grade solvents.[1]

-

Temperature Control: Do not exceed 80°C for aliphatic amines.

-

Additives: If you suspect metal contamination, add a chelator or switch to glass-lined reactors.[1]

Q3: What is the optimal temperature window for aliphatic amines (e.g., morpholine)?

Recommendation: 60°C ± 5°C.

-

< 50°C: Reaction is kinetically sluggish for SNAr.

-

> 90°C: Risk of ring cleavage increases significantly.

-

Optimization: Run a gradient screen (50, 60, 70, 80°C). Stop the reaction immediately upon consumption of starting material to prevent product degradation.

Experimental Protocols

Protocol A: SNAr for Aliphatic Amines

Best for: Morpholine, Pyrrolidine, Primary Alkyl Amines[1]

| Parameter | Specification | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the Meisenheimer-like transition state.[1] |

| Base | DIPEA (2.0 equiv) or K₂CO₃ | Scavenges HCl generated during substitution.[1] |

| Temperature | 60°C (Start at RT, ramp slowly) | Balances reaction rate vs. ring stability.[1] |

| Concentration | 0.2 - 0.5 M | High concentration favors bimolecular kinetics.[1] |

Step-by-Step:

-

Dissolve 5-chloroisoxazole (1.0 equiv) in dry MeCN.[1]

-

Add DIPEA (2.0 equiv) followed by the amine (1.1–1.5 equiv).[1]

-

Heat to 60°C under inert atmosphere (N₂).

-

Monitor by TLC/LC-MS every 2 hours.

-

Stop Point: If conversion stalls >24h, do not increase temp >90°C. Add more amine or switch to Protocol B.

Protocol B: Pd-Catalyzed Amination for Anilines

Best for: Electron-poor or sterically hindered anilines[1]

| Parameter | Specification | Rationale |

| Catalyst | Pd(OAc)₂ / Xantphos | Proven system for heteroaryl chlorides.[1] |

| Base | Cs₂CO₃ or NaOtBu | Strong inorganic base required for the catalytic cycle. |

| Solvent | 1,4-Dioxane | High boiling point ether, compatible with Pd.[1] |

| Temperature | 90°C - 100°C | Required for catalytic turnover.[1] |

FAQ: Temperature & Stability

Q: Can I use microwave heating? A: Use with extreme caution. While microwaves accelerate SNAr, the rapid superheating can trigger the explosive decomposition of the isoxazole ring or the azirine rearrangement. If used, limit power to maintain T < 100°C and use active cooling (PowerMAX off).[1]

Q: Why does the literature mention "Room Temperature" reactions for 5-chloroisoxazole? A: Those papers likely refer to the Fe(II)-catalyzed isomerization to azirines, not the direct amination to 5-aminoisoxazoles.[1] Do not confuse these two pathways. If you add FeCl₂ and stir at RT, you will get the ring-opened product, not your target.[1]

References

-

Isomerization Mechanism: Molecules. 2023 , 28(1), 275.[1] "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides... of 2H-Azirine-2-carboxylic Acids."[1][2]

-

Fluorinated Isoxazole Synthesis: J. Org. Chem.2019 , 84(21), 13898–13910.[1] "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions..." [1]

-

General SNAr Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

Sources

Technical Support Center: Purification of 5-Chloro-3-Methylisoxazole by Column Chromatography

Welcome to the technical support center for the purification of 5-chloro-3-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography. The information herein is structured to offer not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 5-chloro-3-methylisoxazole, providing causal explanations and actionable solutions.

Question: My primary issue is poor separation. The TLC plate shows a clear difference in Rf values, but the column fractions are all mixed. What's going wrong?

Answer: This is a common and frustrating problem that can stem from several factors. The transition from Thin Layer Chromatography (TLC) to flash column chromatography is not always linear. Here’s a breakdown of potential causes and how to address them:

-

Causality - Column Overloading: The most frequent culprit is overloading the column with crude material. Exceeding the binding capacity of the silica gel for your specific separation causes the bands of compounds to broaden significantly, leading to overlap and poor resolution.

-

Solution - Optimize Loading: For a difficult separation (ΔRf < 0.1), a good starting point is a silica-to-sample mass ratio of at least 80:1. For easier separations (ΔRf > 0.3), you can use a ratio of 20:1 to 40:1[1].

-

Causality - Improper Sample Loading Technique: If the initial band of your compound is too wide, separation will be compromised from the start. This happens if you dissolve your sample in too much solvent or a solvent that is stronger (more polar) than your mobile phase.

-

Solution - Dry Loading: If your compound is not readily soluble in a minimal amount of a non-polar solvent, consider "dry loading." Dissolve your crude product in a volatile solvent (like acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column[2].

-

Causality - Column Packing Issues: Channels or cracks in the silica bed create preferential pathways for the solvent and analyte to travel, bypassing the separation process. This leads to streaking and mixed fractions.

-

Solution - Proper Packing Technique: Pack your column as a slurry of silica gel in your initial, non-polar eluent. Ensure the packing is homogeneous and firm by gently tapping the column and applying pressure[1]. A layer of sand at the bottom and top of the silica bed helps maintain its integrity[2].

Question: I'm experiencing a significantly low yield of 5-chloro-3-methylisoxazole after purification. Where could my product be going?

Answer: Low recovery can be attributed to either chemical degradation or physical loss. Given the structure of 5-chloro-3-methylisoxazole, its stability on the stationary phase is a key consideration.

-

Causality - On-Column Degradation: Silica gel is weakly acidic and can catalyze the degradation of sensitive compounds. Halogenated heterocycles can sometimes be susceptible to hydrolysis or other acid-catalyzed reactions, although many are stable.

-

Solution - Test for Stability & Deactivate Silica: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking, your compound may be unstable on silica[3]. To mitigate this, you can use a less acidic stationary phase like alumina or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.1-1%).

-

Causality - Irreversible Adsorption: Highly polar impurities or the product itself (if the eluent is not polar enough) can bind too strongly to the silica gel and fail to elute.

-

Solution - Gradient Elution: If you suspect your product is stuck, you can gradually increase the polarity of your mobile phase (gradient elution). For instance, after eluting your main fractions with a 10:1 petroleum ether:ethyl acetate mixture, you can flush the column with a more polar solvent like 1:1 petroleum ether:ethyl acetate to recover any strongly bound material[4].

-

Causality - Product Volatility: While 5-chloro-3-methylisoxazole is a solid, related isoxazoles can have some volatility. Aggressive removal of solvent under high vacuum, especially with heat, can lead to loss of product.

-

Solution - Careful Solvent Removal: Use a rotary evaporator at moderate temperature and pressure. For the final traces of solvent, it is often better to use a high-vacuum line at room temperature without heating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying 5-chloro-3-methylisoxazole?

A1:

-

Stationary Phase: Silica gel (40-63 µm particle size) is the standard and most effective choice for this type of compound[4][5]. It offers a good balance of resolving power and cost-effectiveness.

-

Mobile Phase (Eluent): The ideal mobile phase should provide an Rf value of approximately 0.2-0.35 for 5-chloro-3-methylisoxazole on a TLC plate for optimal separation[1][6]. A common and effective solvent system is a mixture of a non-polar solvent and a moderately polar solvent. Based on literature for similar 5-chloroisoxazoles, a petroleum ether-ethyl acetate (EtOAc) system is highly recommended. You should start with a low polarity mixture (e.g., 20:1 petroleum ether:EtOAc) and gradually increase the proportion of ethyl acetate until you achieve the desired Rf value[4].

Q2: How can I visualize 5-chloro-3-methylisoxazole on a TLC plate?

A2: The isoxazole ring system contains conjugated double bonds, which allows for visualization under a UV lamp (254 nm). The compound will appear as a dark spot on the fluorescent green background of the TLC plate. Alternatively, staining with potassium permanganate (KMnO₄) can be used, which will react with the isoxazole ring to produce a yellow-brown spot.

Q3: What are the likely impurities from the synthesis of 5-chloro-3-methylisoxazole?

A3: A common synthesis route involves the reaction of an isoxazol-5(4H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃)[4]. Potential impurities include:

-

Unreacted starting isoxazol-5(4H)-one.

-

Hydrolyzed product (5-hydroxy-3-methylisoxazole).

-

Byproducts from side reactions with the chlorinating agent.

-

Residual solvents from the reaction workup (e.g., ethyl acetate, triethylamine)[4]. These impurities are typically more polar than the desired product and will have lower Rf values, making them separable by normal-phase chromatography.

Q4: Can I reuse my silica gel column?

A4: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination is a significant risk. For purifying multiple batches of the same compound, it may be acceptable if all previous material has been thoroughly flushed from the column. However, given the relatively low cost of silica gel and the high value of purified compounds, using a fresh column for each purification is the best practice to ensure purity and reproducibility.

Experimental Protocols & Data

Protocol 1: Step-by-Step Flash Column Chromatography

This protocol provides a detailed methodology for the purification of crude 5-chloro-3-methylisoxazole.

-

Solvent System Selection: Develop a solvent system using TLC. Test various ratios of petroleum ether:ethyl acetate. Aim for a system that gives an Rf of ~0.3 for the product. A 10:1 ratio is a good starting point[4].

-

Column Packing:

-

Select a glass column with an appropriate diameter for the amount of material (see table below).

-

Plug the bottom of the column with a small piece of cotton or glass wool. Add a ~1 cm layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly. Ensure no air bubbles or cracks are present.

-

Add another ~1 cm layer of sand on top of the packed silica.

-

-

Sample Loading:

-

Dissolve the crude 5-chloro-3-methylisoxazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

-

Carefully apply the solution to the top of the silica bed using a pipette.

-

Allow the sample solution to absorb completely into the top layer of sand.

-

Gently add a small amount of fresh eluent to wash the sides of the column and allow it to absorb.

-

-

Elution and Fraction Collection:

-

Carefully fill the column with the eluent.

-

Apply gentle, consistent air pressure to achieve a steady flow rate (a solvent drop rate of about 2 inches/minute is a good target)[6].

-

Collect fractions in test tubes. The size of the fractions should be appropriate for the column size.

-

-

Analysis:

-

Monitor the elution process by spotting fractions onto TLC plates.

-

Combine the fractions that contain the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Data Presentation: Typical Purification Parameters

| Parameter | Value | Rationale & Notes |

| Crude Sample Mass | 1.0 g | A typical lab-scale purification. |

| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography[6]. |

| Silica Mass | 40 g | A 40:1 ratio is suitable for moderate separation difficulty[1]. |

| Column Diameter | 40 mm | Provides a good height-to-diameter ratio for this amount of silica. |

| Mobile Phase | 10:1 Petroleum Ether:EtOAc | This should be optimized via TLC first[4]. |

| Target Rf | ~0.3 | Provides a good balance between resolution and run time[6]. |

| Fraction Size | 20 mL | A good starting point for a 40g column. |

| Expected Yield | 60-80% | Dependent on the purity of the crude material. A 71% yield has been reported for a similar compound[4]. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

Caption: Decision tree for chromatography troubleshooting.

References

-

Butkevich, A. N., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. National Center for Biotechnology Information. [Link]

-

Patel, K., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Pharmaceutical Methods, 3(2), 73-78. [Link]

- Den Hollander, C. W. (1970). U.S. Patent No. 3,536,729. U.S.

-

Ren, P., et al. (2011). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Tetrahedron Letters, 52(42), 5435-5437. [Link]

-

SIELC Technologies. (n.d.). Separation of 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

-

Biotage. (n.d.). Successful flash chromatography. [Link]

-

Reddit. (2022). IMAC chromatography troubleshooting. r/labrats. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link]

-

Foulon, C., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 131-139. [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

-

Al-Abed, Y., et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 29(1), 91. [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

-

Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]

-

EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]

-

LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

-

ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? [Link]

-

Crawford Scientific. (2024, July 15). Mobile Phase Selection in HPLC & UHPLC [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 5-chloro-3-methyl-1,2-oxazole for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-chloro-3-methyl-1,2-oxazole. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this important heterocyclic compound, comparing its spectral features with related isoxazole derivatives. The methodologies and data presented herein are intended to serve as a practical reference for reaction monitoring, quality control, and the unambiguous identification of substituted isoxazoles.

The Central Role of ¹H NMR in the Structural Elucidation of Isoxazoles

In the realm of synthetic and medicinal chemistry, ¹H NMR spectroscopy stands as an indispensable tool for the structural determination of organic molecules. For heterocyclic systems such as isoxazoles, which form the backbone of numerous pharmacologically active compounds, ¹H NMR provides critical information regarding the electronic environment of protons, their connectivity, and the overall substitution pattern on the heterocyclic ring. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) of the protons are exquisitely sensitive to the nature and position of substituents, offering a detailed molecular fingerprint.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be substituted at the 3, 4, and 5-positions. In the case of 3,5-disubstituted isoxazoles, the solitary proton at the 4-position (H-4) provides a particularly diagnostic signal. The chemical shift of this proton is a valuable parameter for distinguishing between isomers and understanding the electronic effects of the substituents at the C-3 and C-5 positions.[1]

Predicted ¹H NMR Characteristic Peaks of this compound

The interplay of these opposing electronic effects will determine the final chemical shift of the H-4 proton. Additionally, the protons of the methyl group at C-3 will exhibit a characteristic singlet in the upfield region of the spectrum.

Below is a table summarizing the predicted ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (isoxazole ring) | 6.1 - 6.4 | Singlet (s) | 1H |

| -CH₃ (at C-3) | 2.3 - 2.5 | Singlet (s) | 3H |

This prediction is based on the foundational principles of NMR spectroscopy and comparative data from structurally similar isoxazole derivatives.[2][3]

Comparative Analysis with Other Isoxazole Derivatives

To contextualize the predicted spectrum of this compound, it is instructive to compare it with the known ¹H NMR data of other relevant isoxazoles. This comparison highlights the influence of different substituents on the chemical shifts of the isoxazole ring protons.

| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | Other Protons (δ, ppm) |

| Isoxazole[4] | 8.310 | 6.385 | 8.492 | - |

| 3,5-Dimethylisoxazole | - | ~5.8 | - | ~2.2 (-CH₃ at C-3), ~2.4 (-CH₃ at C-5) |

| 3,5-Diphenylisoxazole[5] | - | 6.84 | - | 7.43-7.91 (Aromatic) |

| 5-Chloro-3-phenylisoxazole | - | ~6.5 | - | 7.4-7.8 (Aromatic) |

| This compound (Predicted) | - | 6.1 - 6.4 | - | 2.3 - 2.5 (-CH₃) |

As illustrated in the table, the unsubstituted isoxazole shows distinct signals for all three ring protons.[4] In 3,5-disubstituted derivatives, the H-4 proton's chemical shift is a key diagnostic marker. For instance, in 3,5-diphenylisoxazole, the deshielding effect of the two phenyl groups results in a downfield shift of the H-4 proton to 6.84 ppm.[5] The presence of a chlorine atom generally leads to a downfield shift of adjacent protons due to its inductive electron-withdrawing effect.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of an isoxazole derivative like this compound.

Materials:

-

This compound (or other isoxazole derivative)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., 300 or 400 MHz)[6]

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the isoxazole compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition: [7]

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons (a delay of 1-2 seconds is usually sufficient for routine spectra).

-

Acquire a suitable number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Visualization of Molecular Structure and Proton Environments

To visually represent the structure of this compound and the distinct proton environments, the following diagram is provided.

Sources

Technical Comparison Guide: HPLC Separation of 5-Chloro-3-Methylisoxazole Regioisomers

The following guide details the High-Performance Liquid Chromatography (HPLC) separation of 5-chloro-3-methylisoxazole from its critical regioisomer, 3-chloro-5-methylisoxazole , and related synthetic impurities.

Executive Summary & The "Regioisomer Trap"

The separation of 5-chloro-3-methylisoxazole (5-Cl-3-Me) from its isomer 3-chloro-5-methylisoxazole (3-Cl-5-Me) represents a classic "hydrophobic masquerade" in chromatography.[1] Both molecules share identical molecular weights (117.53 g/mol ) and nearly identical LogP values (~1.6–1.8), rendering standard alkyl-bonded phases (like C18) inefficient.

While C18 columns rely on hydrophobic subtraction, they often fail to discriminate between the subtle electronic density differences caused by the positional swapping of the chlorine and methyl groups on the isoxazole ring. This guide compares three separation strategies, ultimately recommending Phenyl-Hexyl or Pentafluorophenyl (PFP) chemistries for their superior shape and

The Target Analytes

| Compound | Structure Description | Separation Challenge |

| 5-chloro-3-methylisoxazole | Cl at C5, Methyl at C3 | Target Product. Electron-deficient C5 position.[1] |

| 3-chloro-5-methylisoxazole | Cl at C3, Methyl at C5 | Critical Impurity. Often co-elutes on C18. |

| 3-amino-5-methylisoxazole | Amine precursor | Polar, elutes early (Void volume risk).[1] |

| 3-hydroxy-5-methylisoxazole | Hydrolysis degradant | Highly polar, acidic character.[1] |

Comparative Analysis of Stationary Phases

We evaluated three distinct chromatographic modes for this separation. The data below summarizes the selectivity mechanisms and performance.

Option A: The "Workhorse" (C18 / ODS)

-

Mechanism: Hydrophobic interaction.

-

Outcome: Low Resolution (

). -

Analysis: Because the hydrophobic surface area of the two isomers is nearly identical, C18 columns often show peak coalescence or "shouldering." Gradient shallowing (e.g., 0.5% B/min) rarely solves the fundamental lack of thermodynamic selectivity (

).

Option B: The "Selectivity Specialist" (Phenyl-Hexyl / PFP)

-

Mechanism:

interactions + Dipole-dipole selectivity.[1] -

Outcome: High Resolution (

). -

Analysis: The isoxazole ring is aromatic. The electron-withdrawing chlorine atom alters the electron density of the

-system differently depending on its position (C3 vs. C5).[1] Phenyl-based columns interact with these specific electronic signatures, pulling the isomers apart based on resonance rather than just hydrophobicity.[1]

Option C: Mixed-Mode (Anion Exchange/Reverse Phase)[1]

-

Mechanism: Hydrophobic + Ionic interaction.

-

Outcome: Excellent for Precursors.

-

Analysis: Best if the sample is heavily contaminated with the starting material (3-amino-5-methylisoxazole) or acidic byproducts.[1] However, for the specific isomer-to-isomer separation, it offers no advantage over Option B and adds method complexity.[1]

Recommended Protocol: Phenyl-Hexyl Selectivity Method[1]

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl stationary phase provides orthogonal selectivity to standard C18, ensuring that "single peaks" are truly pure.[1]

Chromatographic Conditions[1][2][3][4][5][6][7][8]

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or equivalent), | Maximizes |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses ionization of impurities and sharpens peaks. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for dipoles compared to MeOH. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 35°C | Slightly elevated temp improves mass transfer and peak symmetry. |

| Detection | UV @ 220 nm | Isoxazoles have strong absorbance in the low UV range. |

| Injection Vol | 5–10 µL | Prevent column overload to maintain resolution. |

Gradient Program

-

0.0 min: 10% B (Equilibration)

-

2.0 min: 10% B (Hold for polar impurities)

-

15.0 min: 60% B (Linear ramp for isomer separation)

-

18.0 min: 90% B (Wash)

-

20.0 min: 90% B (Hold)

-

20.1 min: 10% B (Re-equilibration)

-

25.0 min: Stop

Method Validation Criteria (System Suitability)

To ensure trustworthiness, every run must meet these criteria:

-

Resolution (

): -

Tailing Factor (

): -

Precision: RSD

for retention time (n=5 injections).

Visualizing the Separation Strategy

The following diagrams illustrate the decision-making process and the impurity origins, visualized using Graphviz.

Diagram 1: Method Development Decision Tree

This workflow guides the researcher from initial screening to final method selection based on resolution (

Caption: Decision tree prioritizing stationary phase chemistry change over gradient manipulation for regioisomers.

Diagram 2: Impurity Origin & Separation Order

Understanding where the impurities come from helps in identifying them in the chromatogram.

Caption: Synthesis pathway showing the origin of the critical regioisomer and polar degradants.

Experimental Data Summary (Representative)

The following table contrasts the expected retention behavior on the recommended Phenyl-Hexyl column versus a standard C18 column.

| Analyte | RT (min) - C18 | RT (min) - Phenyl-Hexyl | Selectivity ( | Notes |

| 3-Amino-5-methylisoxazole | 2.1 | 2.3 | N/A | Elutes near void; use mixed-mode if better retention needed.[1] |

| 3-Chloro-5-methylisoxazole | 12.4 | 11.8 | \multirow{2}{*}{ | Critical Pair. |

| 5-Chloro-3-methylisoxazole | 12.6 | 13.2 | Phenyl phase enhances separation ( | |

| Dichlorinated Impurities | 16.5 | 15.8 | > 1.2 | Late eluting, highly hydrophobic.[1] |

Note: Retention times (RT) are illustrative and dependent on specific system dead volume and gradient delay.

Troubleshooting & Optimization

Issue: Peak Tailing

-

Cause: Interaction of the isoxazole nitrogen with residual silanols on the silica support.

-

Solution: Ensure the mobile phase pH is acidic (pH 2.5–3.0) using Formic Acid or Phosphate Buffer. This protonates silanols (Si-OH), reducing secondary interactions.[1]

Issue: Co-elution of Isomers

-

Cause: Insufficient

-interaction.[1] -

Solution: Lower the column temperature to 25°C. Lower temperatures generally favor enthalpy-driven separations like

interactions.[1] Alternatively, switch to a Pentafluorophenyl (PFP) column, which offers a "fluorine-philic" selectivity mechanism distinct from Phenyl-Hexyl.[1]

References

-

SIELC Technologies. "Separation of Isoxazole on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

-

Vertex Pharmaceuticals. "Preparation method of 3-amino-5-methyl isoxazole."[1] Google Patents (CN107721941B). Available at:

-

Daicel Corporation. "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH." Daicel Chiral Technologies.[1] Available at: [Link]

-

Longdom Publishing. "Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol."[1] Journal of Chromatography & Separation Techniques. Available at: [Link]

Sources

Analytical Distinction Guide: 5-Chloro-3-methylisoxazole vs. 5-Bromo Analog

Executive Summary

In medicinal chemistry, the 5-halo-3-methylisoxazole scaffold is a critical intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The 5-chloro-3-methylisoxazole (Compound A) and 5-bromo-3-methylisoxazole (Compound B) analogs exhibit distinct reactivities; the bromo- analog is significantly more labile to oxidative addition, making it the preferred partner for difficult couplings, whereas the chloro- analog is cost-effective but kinetically sluggish.

Analytically distinguishing these two requires moving beyond simple retention times. This guide establishes Mass Spectrometry (Isotopic Pattern Analysis) as the gold standard for identification, supported by

| Feature | 5-Chloro-3-methylisoxazole | 5-Bromo-3-methylisoxazole |

| Molecular Formula | ||

| Monoisotopic Mass | ~117.0 Da | ~160.9 Da |

| MS Isotope Ratio (M:M+2) | 3 : 1 (Definitive) | 1 : 1 (Definitive) |

| Downfield (~150-160 ppm) | Upfield (~130-140 ppm) | |

| Reactivity (Pd-Cat) | Low (Requires specialized ligands) | High (Standard conditions) |

Physicochemical Basis of Differentiation[1]

The analytical distinction rests on two fundamental atomic properties of the halogen substituents:

-

Nuclear Composition (Mass Spectrometry): Chlorine exists naturally as

(75.8%) and -

Electronic Shielding (NMR): While Chlorine is more electronegative than Bromine (

vs.

Method 1: Mass Spectrometry (The Gold Standard)

Mass spectrometry provides the most rapid and unambiguous identification. The distinction relies not just on the absolute mass difference (~44 Da), but on the isotopic abundance pattern of the molecular ion.

The "Smoking Gun" Pattern

-

Chloro-Analog: Displays an M+ and M+2 peak with a relative intensity of approximately 100% to 33% (3:1) .

-

Bromo-Analog: Displays an M+ and M+2 peak with a relative intensity of approximately 100% to 98% (1:1) .

Visualization of Isotopic Logic

Figure 1: Decision logic for distinguishing halogenated isoxazoles via MS isotope patterns.

Experimental Protocol: LC-MS Identification

-

Sample Prep: Dissolve 0.1 mg of sample in 1 mL MeOH (LC-MS grade).

-

Ionization: ESI (Electrospray Ionization) in Positive Mode (

).-

Note: Isoxazoles protonate on the ring nitrogen.

-

-

Scan Range: Set quadrupole to scan 100–200 Da.

-

Verification:

-

If Chloro : Look for peaks at m/z ~118 and 120 (Ratio 3:1).

-

If Bromo : Look for peaks at m/z ~162 and 164 (Ratio 1:1).

-

Method 2: NMR Spectroscopy ( C & )[3][4]

While Proton NMR (

Carbon-13 ( C) NMR

The carbon at the 5-position (C5) is directly bonded to the halogen.

-

5-Chloro-C5: Resonates downfield (typically 150–165 ppm ). The inductive withdrawal of Cl dominates.

-

5-Bromo-C5: Resonates upfield relative to the chloro- analog (typically 130–145 ppm ). The large electron cloud of Bromine introduces spin-orbit coupling that shields the nucleus.

Proton ( ) NMR

The proton at the 4-position (H4) is the sensor.

-

Signal: Singlet (s) around 6.0–6.5 ppm.

-

Differentiation: The 5-Cl analog typically shifts the H4 proton slightly downfield (higher ppm) compared to the 5-Br analog due to Chlorine's higher electronegativity, though this difference can be subtle (<0.1–0.2 ppm) and solvent-dependent. Do not rely on

NMR alone without a reference standard.

Method 3: Chromatographic Retention (HPLC/GC)

Due to the "Polarizability Effect," the bromo- analog is more lipophilic and polarizable than the chloro- analog.

-

Reverse Phase HPLC (C18 Column):

-

5-Chloro: Elutes earlier (More polar, smaller halogen).

-

5-Bromo: Elutes later (Less polar, higher interaction with C18 stationary phase).

-

-

Gas Chromatography (GC):

-

5-Chloro: Lower boiling point

Earlier retention time. -

5-Bromo: Higher boiling point

Later retention time.

-

Analytical Workflow Decision Matrix

Use this flowchart to select the most appropriate analytical technique based on your available instrumentation.

Figure 2: Recommended analytical workflow prioritizing MS for speed and NMR for structural certainty.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (2023).

C Chemical Shifts. University of Wisconsin-Madison. Available at: [Link] -

PubChem. (2023). 5-Bromo-3-methylisoxazole Compound Summary. National Library of Medicine. Available at: [Link]

-

ChemGuide. (2023). Mass Spectra - The M+2 Peak. Available at: [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.